2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide features a pyrazolo[4,3-d]pyrimidine core substituted at the 6-position with a benzyl group and at the 2-position with an ethyl moiety. The 4-position is functionalized with an acetamide group linked to a 4-methylbenzylamine (Fig. 1).
Key structural attributes:
- Pyrazolo[4,3-d]pyrimidine core: A bicyclic system with two keto groups at positions 5 and 7, contributing to hydrogen-bonding capabilities.
- Benzyl substituent (6-position): Enhances aromatic interactions and lipophilicity.
- Ethyl group (2-position): Likely modulates steric effects and metabolic stability.
Synthetic routes for analogous compounds involve coupling reactions using caesium carbonate and dry DMF, as seen in pyrimidine derivatives (e.g., ). Characterization via ¹H NMR and IR spectroscopy aligns with reported data for acetamide-containing heterocycles (e.g., ).
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-27-15-20-22(26-27)23(31)29(14-19-7-5-4-6-8-19)24(32)28(20)16-21(30)25-13-18-11-9-17(2)10-12-18/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLNMXVJBFPPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison Table
Substituent Effects
- 6-Position Substituents :
- N-Substituents: 4-Methylbenzyl (Target): Methyl group increases lipophilicity, favoring blood-brain barrier penetration. 4-Fluorobenzyl (): Fluorine’s electronegativity may strengthen hydrogen bonds or reduce oxidative metabolism.
Core Structure Variations
- Pyrazolo[4,3-d]pyrimidine (Target & ) : The dioxo groups at positions 5 and 7 render the core polar yet planar, suitable for enzyme active-site interactions.
- Dihydropyrimidinone (): A saturated core with a thioether linkage may confer distinct pharmacokinetic properties, such as slower hepatic clearance.
Stability and Reactivity
- The pyrazolo[4,3-d]pyrimidine core’s keto groups may render the target compound prone to hydrolysis under acidic or basic conditions.
- The acetamide bond, while generally stable, could undergo enzymatic cleavage in vivo, contrasting with the thioacetamide in , which may resist hydrolysis.
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